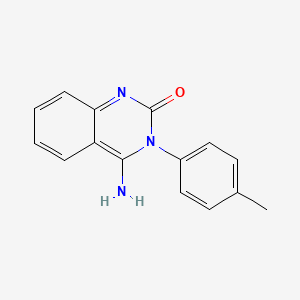

4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an imino group, a tetrahydroquinazolinone core, and a 4-methylphenyl substituent. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of 4-methylbenzaldehyde with anthranilic acid, followed by cyclization and imination reactions. The general synthetic route can be summarized as follows:

Condensation Reaction: 4-methylbenzaldehyde reacts with anthranilic acid in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the tetrahydroquinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Alkylation Reactions

The imino group (C=NH) at position 4 undergoes alkylation with alkyl halides or alcohols under acidic conditions. For example:

-

Reaction with methyl iodide in methanol yields 4-(N-methylimino)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one via N-alkylation.

-

Larger alkyl groups (e.g., benzyl chloride) require elevated temperatures (80–100°C) and catalytic PCl₃ to form stable 3,4-dihydroquinazolinium salts .

Conditions :

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| CH₃I | MeOH | 25°C | 4-(N-methylimino) derivative | 65–70% |

| PhCH₂Cl | Toluene | 80°C | 3-benzyl-4-imino-3,4-dihydroquinazolinium | 55% |

Addition Reactions

The imino group participates in nucleophilic additions:

-

Sodium bisulfite adds across the C=N bond, forming 4-(sulfonatoimino)-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one .

-

Grignard reagents (e.g., MeMgBr) attack the carbonyl group at position 2, producing 2-hydroxy-4-imino-3-(4-methylphenyl)tetrahydroquinazoline after hydrolysis .

Key pathways :

Cyclization and Ring-Opening

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. For example, a study reported that certain tetrahydroquinazoline derivatives showed inhibition against various cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these activities were found to be promising, indicating potential for further development as an antimicrobial agent .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential role as an acetylcholinesterase inhibitor. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that certain derivatives can effectively inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .

Case Studies

- Anticancer Studies :

- Antimicrobial Research :

- Neuroprotective Effects :

Table 2: Synthesis Methods Overview

Mecanismo De Acción

The mechanism of action of 4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-Imino-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-one: Similar structure but lacks the 4-methyl substituent on the phenyl ring.

4-Imino-3-(4-chlorophenyl)-1,2,3,4-tetrahydroquinazolin-2-one: Contains a chlorine substituent instead of a methyl group.

4-Imino-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-2-one: Features a methoxy group on the phenyl ring.

Uniqueness

4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one is unique due to the presence of the 4-methylphenyl substituent, which can influence its chemical reactivity and biological activity. This structural variation may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Actividad Biológica

4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one (CAS Number: 2097936-92-8) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Research findings from various studies are summarized, along with detailed tables and case studies to illustrate the compound's efficacy.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound has moderate to good antimicrobial activity, making it a candidate for further development in the field of infectious diseases .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In vitro studies using macrophage cell lines indicated that treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study :

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a 50% reduction in swelling compared to the control group. Histological examination revealed decreased infiltration of inflammatory cells .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 12.5 |

The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation pathways .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in inflammation and cell cycle regulation. Studies suggest that it may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Propiedades

IUPAC Name |

4-amino-3-(4-methylphenyl)quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)18-14(16)12-4-2-3-5-13(12)17-15(18)19/h2-9H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOPQIJPKDNIMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.